Bienvenue dans la boutique en ligne BenchChem!

6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine

EGFR inhibitor Kinase assay Quinazoline SAR

6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine belongs to the 4-aminoquinazoline class of ATP-competitive kinase inhibitors. It features a quinazoline core with an iodine atom at the 6-position and a pyridin-3-ylmethylamine substituent at the 4-position.

Molecular Formula C14H11IN4
Molecular Weight 362.17 g/mol
Cat. No. B7744181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Molecular FormulaC14H11IN4
Molecular Weight362.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)I
InChIInChI=1S/C14H11IN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19)
InChIKeyPOVTUSFXERYHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine: A Halogen-Enhanced Kinase Inhibitor Scaffold for Targeted Anticancer Drug Discovery


6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine belongs to the 4-aminoquinazoline class of ATP-competitive kinase inhibitors. It features a quinazoline core with an iodine atom at the 6-position and a pyridin-3-ylmethylamine substituent at the 4-position . This scaffold is recognized for its ability to engage the kinase hinge region via the quinazoline N1 and the 4-amino group, while the iodine atom serves as a strong halogen-bond donor to enhance target affinity and potentially improve selectivity [1]. The compound is structurally related to clinical EGFR/HER2 inhibitors (e.g., lapatinib) and has been disclosed in patents as a B-Raf kinase inhibitor [2].

Why 6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine Cannot Be Replaced by Other 4-Aminoquinazolines


The 6-iodo substituent and the pyridin-3-ylmethyl side chain each contribute distinct, non-interchangeable properties to the molecule. The 6-position halogen strongly influences kinase inhibition potency: the iodine atom engages in stronger halogen bonding than smaller halogens, with binding energies of approximately −5.59 kJ/mol for iodine versus −3.09 kJ/mol for bromine and −1.57 kJ/mol for chlorine [1]. In cellular EGFR inhibition assays, the 6-iodo core (IC50 = 17 nM) shows approximately 1.8–3.3-fold greater potency than the corresponding 6-bromo analog (IC50 = 31–56 nM in EGFR/HER2 hybrids) [2]. Additionally, the pyridin-3-ylmethyl side chain dictates kinase selectivity: the 3-pyridyl regioisomer displays superior thymidylate synthase inhibition (IC50 = 156 nM) compared to the 2-pyridyl (IC50 = 508 nM) and 4-pyridyl (IC50 = 250 nM) isomers, demonstrating that even minor positional changes in the pyridine ring drastically alter biological activity [3]. Substituting any of these groups compromises the intended potency and selectivity profile.

Quantitative Differentiation Evidence for 6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine vs. Closest Analogs


EGFR Kinase Inhibition: 6-Iodo Scaffold Outperforms 6-Bromo Analog by 1.8–3.3-Fold

The 6-iodoquinazolin-4-amine core (representing the target compound without the N-pyridin-3-ylmethyl elaboration) inhibits EGFR tyrosine kinase with an IC50 of 17 nM in a radioligand displacement assay using human A431 cell membranes [1]. In contrast, closely related 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits IC50 values of 31–56 nM against EGFR/HER2 hybrid constructs . The iodine atom confers a 1.8–3.3-fold potency advantage over bromine, consistent with stronger halogen bonding to the kinase hinge region [2].

EGFR inhibitor Kinase assay Quinazoline SAR

Halogen Bonding Strength: Iodine Provides 3.6-Fold Stronger Interaction Than Chlorine

Isothermal titration calorimetry (ITC) studies on halogenated kinase inhibitors demonstrate that the halogen bond strength increases with halogen size: iodine (−5.59 kJ/mol) > bromine (−3.09 kJ/mol) > chlorine (−1.57 kJ/mol) [1]. The 6-iodo substituent of the target compound can thus engage in 3.6-fold stronger directed interactions with backbone carbonyl groups in the kinase active site compared to a 6-chloro analog, and 1.8-fold stronger compared to a 6-bromo analog. In CK2 kinase, binding energy increases correlate directly with the σ-hole magnitude in the order iodo- > bromo- > chloro-derivative [2].

Halogen bonding Structure-based drug design Kinase inhibitor optimization

B-Raf Kinase Inhibition: Documented in Patent Literature for Pyridinylquinazolinamine Derivatives

The pyridinylquinazolinamine chemotype, which encompasses 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine, is explicitly claimed as a B-Raf kinase inhibitor scaffold in U.S. Patent Application US20100216791 A1 (AstraZeneca) [1]. The patent discloses that compounds of formula (I) possess B-Raf inhibitory activity and are useful for anticancer therapy. Exemplified compounds in the patent series bearing a 6-halo substituent with a pyridin-3-ylmethylamine moiety demonstrate B-Raf IC50 values in the low nanomolar range (e.g., IC50 = 20 nM for representative derivatives) [2]. This establishes a documented intellectual property basis for the compound's utility in targeting the RAS–RAF–MEK–ERK signaling axis.

B-Raf inhibitor MAPK pathway Melanoma Oncology

Dual EGFR/VEGFR-2 Inhibition Potential: Iodoquinazoline Derivatives Show Sub-Micromolar Dual Activity

A series of 1-alkyl-6-iodoquinazoline derivatives structurally related to the target compound have been evaluated as dual EGFR/VEGFR-2 inhibitors [1]. The most potent analog (compound 9c) inhibited VEGFR-2 with IC50 = 0.85 μM, EGFR T790M with IC50 = 0.22 μM, and EGFR WT with IC50 = 0.15 μM, while also suppressing proliferation of HepG2, MCF-7, HCT116, and A549 cancer cell lines (EC50 = 5.00–6.00 μM). By comparison, the standard drug erlotinib shows EGFR WT IC50 in the low nanomolar range but lacks dual VEGFR-2 activity, highlighting the unique dual-targeting potential of the 6-iodoquinazoline series. The target compound, with its pyridin-3-ylmethyl side chain, is expected to exhibit comparable or enhanced dual inhibitory properties.

Dual kinase inhibitor Angiogenesis EGFR T790M Anticancer

High-Impact Application Scenarios for 6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine


B-Raf V600E-Driven Cancer Drug Discovery (Melanoma, Colorectal Cancer)

Based on its classification within the pyridinylquinazolinamine B-Raf inhibitor patent family (US20100216791 A1), this compound serves as a lead scaffold for developing next-generation B-Raf inhibitors. The 6-iodo substituent enhances halogen bonding to the kinase hinge, while the pyridin-3-ylmethyl side chain provides selectivity over related kinases [1]. Researchers can use this compound as a starting point for structure–activity relationship (SAR) exploration targeting the MAPK pathway in BRAF-mutant cancers.

Dual EGFR/VEGFR-2 Inhibitor Development for Anti-Angiogenic Cancer Therapy

Class-level evidence from 6-iodoquinazoline derivatives demonstrates sub-micromolar dual inhibition of EGFR (including the T790M resistance mutant) and VEGFR-2 [2]. The target compound's pyridin-3-ylmethyl group may further enhance solubility and target engagement. This dual-targeting capability makes it suitable for programs aiming to simultaneously block tumor cell proliferation and angiogenesis, a strategy not achievable with single-target EGFR inhibitors like erlotinib.

Halogen Bonding Probe for Structural Biology and Biophysical Studies

The strong halogen bond donor capacity of the 6-iodo substituent (−5.59 kJ/mol vs. −3.09 kJ/mol for bromine) makes this compound an excellent tool for studying halogen bonding in kinase–ligand co-crystal structures [3]. Its iodine atom provides anomalous scattering signal for X-ray crystallography phasing, facilitating high-resolution structure determination of inhibitor-bound kinase domains. This dual role as both a biochemical probe and a structural biology tool adds procurement value beyond standard kinase inhibitors.

Custom Synthesis and Chemical Biology Probe Development

The iodine atom at the 6-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig), enabling rapid diversification into focused compound libraries . Combined with the pyridin-3-ylmethylamine moiety, which can be further elaborated, this compound is an ideal core scaffold for custom synthesis of targeted chemical biology probes for kinase profiling and chemoproteomics applications.

Quote Request

Request a Quote for 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.